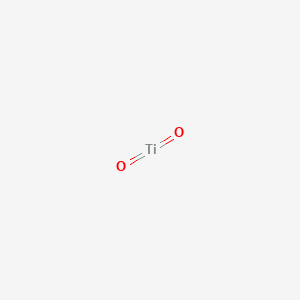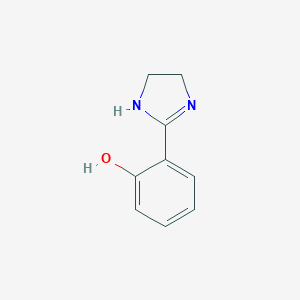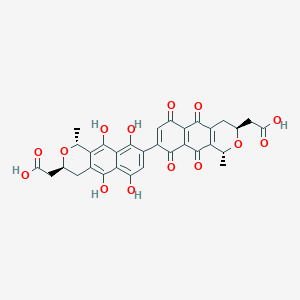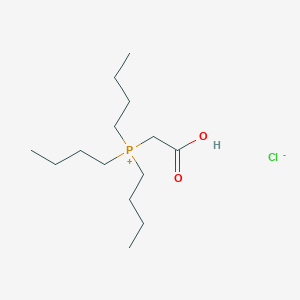
Pentafluorphenylboronsäure
Übersicht
Beschreibung
2,3,4,5,6-Pentafluorobenzeneboronic acid is a useful research compound. Its molecular formula is C6H2BF5O2 and its molecular weight is 211.88 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3,4,5,6-Pentafluorobenzeneboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3,4,5,6-Pentafluorobenzeneboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5,6-Pentafluorobenzeneboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Pentafluorphenylboronsäure dient als wertvolles Reagenz für die organische Synthese und ermöglicht die Herstellung verschiedener fluorierter Verbindungen . Es wurde bei der Synthese von Thiophenderivaten über die Suzuki-Miyaura-Kreuzkupplung eingesetzt .
Polymersynthese
Ihre Vielseitigkeit erstreckt sich auch auf die Polymersynthese und trägt zur Herstellung von Polymeren wie Poly(vinylfluorid) und Poly(ethylenfluorid) bei .
Herstellung von Phenylboronsäure-Catechol-Estern
Es wurde bei der Herstellung von Phenylboronsäure-Catechol-Estern verwendet, die vielversprechende Anionenrezeptoren für Polymerelektrolyte sind .
Palladium-katalysierte Homo-Kupplungsreaktion
This compound wurde bei der Herstellung von Biarylen über palladiumkatalysierte Homo-Kupplungsreaktion verwendet .
Herstellung von quartären a,a-Heterodiarylcarbonsäureestern
Es wurde bei der Herstellung von quartären a,a-Heterodiarylcarbonsäureestern über rhodiumkatalysierte Kreuzkupplung verwendet .
C-C-Kreuzkupplungsreaktionen
This compound wurde bei C-C-Kreuzkupplungsreaktionen verwendet .
Wirkmechanismus
Target of Action
Pentafluorophenylboronic acid, also known as 2,3,4,5,6-Pentafluorobenzenboronic acid, is a key intermediate in the pharmaceutical and fine chemical industries . It can react with halogenated aromatic compounds, halogenated alkanes, and unsaturated alkanes to form C-C and C-N bonds .
Mode of Action
The compound’s mode of action is primarily through its ability to participate in various coupling reactions. It is used as a reactant for the preparation of phenylboronic catechol esters, biaryls via palladium-catalyzed homocoupling reaction, and quaternary a,a-heterodiaryl carboxylic esters via rhodium-catalyzed cross-coupling .
Biochemical Pathways
The biochemical pathways affected by Pentafluorophenylboronic acid are primarily those involving C-C and C-N bond formation. These reactions are crucial in the synthesis of various organic compounds .
Result of Action
The result of Pentafluorophenylboronic acid’s action is the formation of new organic compounds through C-C and C-N bond formation. This makes it a valuable tool in the synthesis of a wide range of compounds in the pharmaceutical and fine chemical industries .
Action Environment
The action of Pentafluorophenylboronic acid is influenced by various environmental factors. For instance, the temperature and the presence of other reactants can significantly affect the outcome of the reactions it participates in . It’s also worth noting that Pentafluorophenylboronic acid is sensitive to moisture , which means it must be stored under specific conditions to maintain its stability and efficacy.
Biochemische Analyse
Biochemical Properties
Pentafluorophenylboronic acid is utilized in the palladium-catalyzed Suzuki reaction to synthesize several cross-coupled aromatic compounds . This reaction is used to synthesize receptor antagonists or enzyme inhibitors . The extreme electronegativity of fluorine substituent induces a strong withdrawing inductive effect, making fluorine a σ-electron acceptor, whereas the electron-donating resonance effect of its lone-pair electrons allows the fluorine atom to be considered as a π-electron donor as well .
Molecular Mechanism
It is known to participate in the palladium-catalyzed Suzuki reaction
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BF5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASOMTXTRMYSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BF5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379743 | |
| Record name | (Pentafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1582-24-7 | |
| Record name | (Pentafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-Pentafluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid](/img/structure/B73862.png)







![3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one](/img/structure/B73875.png)

